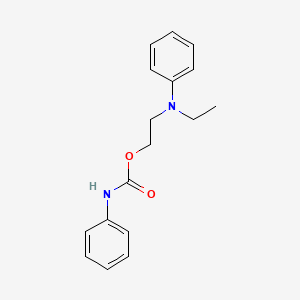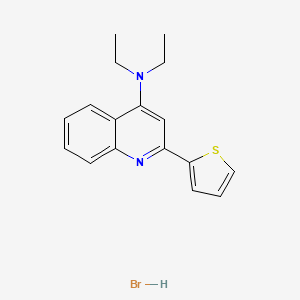
2,7-Di-tert-butyl-1,4-naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Di-tert-butyl-1,4-naphthoquinone is an organic compound with the molecular formula C18H22O2. It is a derivative of naphthoquinone, characterized by the presence of two tert-butyl groups at the 2 and 7 positions on the naphthoquinone ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2,7-Di-tert-butyl-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the oxidation of 2,7-di-tert-butyl-1,4-dihydroxynaphthalene using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction typically occurs in an organic solvent like dichloromethane or acetic acid under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and solvents may vary based on cost, availability, and environmental considerations .
化学反応の分析
Types of Reactions
2,7-Di-tert-butyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to 2,7-di-tert-butyl-1,4-dihydroxynaphthalene using reducing agents like sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, dichloromethane, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinones.
Reduction: 2,7-di-tert-butyl-1,4-dihydroxynaphthalene.
Substitution: Substituted naphthoquinones with different functional groups.
科学的研究の応用
2,7-Di-tert-butyl-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,7-Di-tert-butyl-1,4-naphthoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in various biochemical pathways. The compound’s molecular targets include enzymes involved in oxidative stress responses and cellular signaling pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
類似化合物との比較
Similar Compounds
- 2-tert-Butyl-1,4-naphthoquinone
- 2,5-Di-tert-butyl-1,4-benzoquinone
- 2,3-Di-tert-butyl-1,4-naphthoquinone
Uniqueness
2,7-Di-tert-butyl-1,4-naphthoquinone is unique due to the specific positioning of the tert-butyl groups, which imparts distinct chemical and physical properties. This positioning enhances its stability and reactivity compared to other similar compounds. Additionally, its specific redox potential makes it particularly useful in applications requiring precise control of oxidation-reduction reactions .
特性
CAS番号 |
10239-91-5 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
2,7-ditert-butylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H22O2/c1-17(2,3)11-7-8-12-13(9-11)16(20)14(10-15(12)19)18(4,5)6/h7-10H,1-6H3 |
InChIキー |
SCNIHHSZHHPWDN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C=C(C2=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)



![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)



![Ethanone, 1-(4-bromophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B11957606.png)


